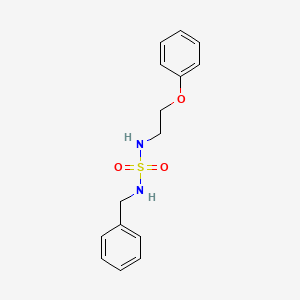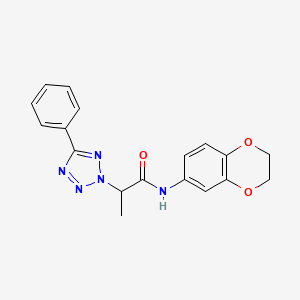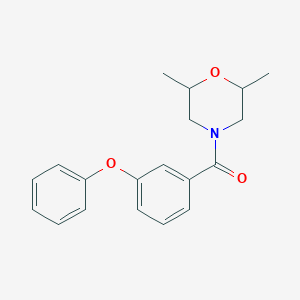
N-benzyl-N'-(2-phenoxyethyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(2-phenoxyethyl)sulfamide (BES) is a sulfamide derivative that has been extensively studied for its potential therapeutic applications. BES has been shown to possess anti-cancer, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-(2-phenoxyethyl)sulfamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and fibrosis. N-benzyl-N'-(2-phenoxyethyl)sulfamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-benzyl-N'-(2-phenoxyethyl)sulfamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cancer cell growth. Additionally, N-benzyl-N'-(2-phenoxyethyl)sulfamide has been shown to inhibit the activity of transforming growth factor-beta (TGF-β), which is involved in fibrosis.
Biochemical and Physiological Effects:
N-benzyl-N'-(2-phenoxyethyl)sulfamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and reduce fibrosis. N-benzyl-N'-(2-phenoxyethyl)sulfamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. Additionally, N-benzyl-N'-(2-phenoxyethyl)sulfamide has been shown to reduce oxidative stress, which is involved in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-(2-phenoxyethyl)sulfamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. N-benzyl-N'-(2-phenoxyethyl)sulfamide has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to the use of N-benzyl-N'-(2-phenoxyethyl)sulfamide in laboratory experiments. N-benzyl-N'-(2-phenoxyethyl)sulfamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, N-benzyl-N'-(2-phenoxyethyl)sulfamide has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N'-(2-phenoxyethyl)sulfamide. One potential direction is the development of N-benzyl-N'-(2-phenoxyethyl)sulfamide-based drugs for the treatment of cancer, inflammation, and fibrosis. Another potential direction is the study of N-benzyl-N'-(2-phenoxyethyl)sulfamide in combination with other drugs, which may enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms of action of N-benzyl-N'-(2-phenoxyethyl)sulfamide and its potential side effects and toxicity.
Métodos De Síntesis
N-benzyl-N'-(2-phenoxyethyl)sulfamide can be synthesized through a multistep process that involves the reaction of benzyl chloride with sodium phenoxyethylsulfonamide, followed by the addition of sulfuric acid and subsequent purification steps. The synthesis of N-benzyl-N'-(2-phenoxyethyl)sulfamide is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(2-phenoxyethyl)sulfamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-benzyl-N'-(2-phenoxyethyl)sulfamide has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, N-benzyl-N'-(2-phenoxyethyl)sulfamide has been shown to possess anti-fibrotic properties, with studies demonstrating its ability to reduce fibrosis in animal models of liver and lung fibrosis.
Propiedades
IUPAC Name |
N-(benzylsulfamoyl)-2-phenoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-21(19,17-13-14-7-3-1-4-8-14)16-11-12-20-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKFFQDGJZCGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethanamine hydrochloride](/img/structure/B5487070.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487078.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5487097.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-morpholin-4-ylnicotinamide](/img/structure/B5487102.png)
![2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5487111.png)
![methyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5487116.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5487122.png)
![1-(1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5487123.png)
![[3-(2,4-difluorobenzyl)-1-pyrimidin-2-ylpiperidin-3-yl]methanol](/img/structure/B5487136.png)
![N,1-dimethyl-N-[2-(4-morpholinyl)propyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5487152.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5487169.png)
![2-({6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B5487172.png)